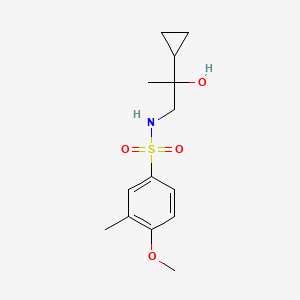

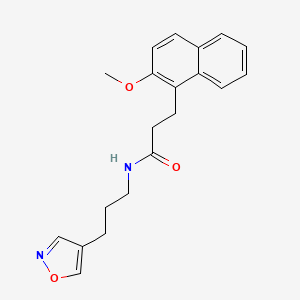

![molecular formula C19H16N4O3S B2717377 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid CAS No. 902252-94-2](/img/structure/B2717377.png)

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .

Synthesis Analysis

The guanidine derivative has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide . All reactions were monitored on silica gel precoated thin-layer chromatography (TLC) plates from Merck, and spots were visualized with ultraviolet (UV) light .Molecular Structure Analysis

In the 13C-NMR spectrum recorded for the compound, the aliphatic carbons of 4,5-dihydro-1H-imidazole and imidazo-triazole rings are found in the range of 44.39–51.52 ppm . The molecules of the compound contain a common 7-(4,5-dihydro-1H-imidazol-2-yl)-2,5,6,7-tetrahydro-3H-imidazo[2,1-c][1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were monitored on silica gel precoated thin-layer chromatography (TLC) plates from Merck, and spots were visualized with ultraviolet (UV) light .Applications De Recherche Scientifique

Corrosion Inhibition

Compounds related to the query chemical, particularly those incorporating 1,3,4-oxadiazole and benzimidazole structures, have demonstrated significant applications as corrosion inhibitors. A study focusing on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles revealed that these compounds can effectively protect mild steel in sulphuric acid environments. The protective layer formation on the metal surface, substantiated by SEM imaging and supported by various physicochemical and electrochemical techniques, suggests that similar compounds could be utilized in corrosion prevention strategies. The adsorption of these inhibitors on the mild steel surface is described by Langmuir adsorption isotherm, indicating a mix of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole, benzimidazole, and related structures have been explored for their potential antimicrobial properties. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed very good antibacterial and antifungal activities, indicating the potential of such compounds for antimicrobial applications (Ravi S. Lamani, Nitinkumar S. Shetty, R. Kamble, I. M. Khazi, 2009).

Fluorescent Chemical Sensing

2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a compound structurally similar to the query chemical, was synthesized and characterized for its fluorescence properties. It demonstrated selective fluorescence quenching effects with Co2+, suggesting its application as a selective fluorescent chemical sensor for Co2+ detection. This specificity towards Co2+ over other metal ions tested in methanol positions such compounds as promising candidates for the development of fluorescent sensors (Li Rui-j, 2013).

Antioxidant Activity

Research into new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides showed potential antioxidant activities. The preparation and characterization of these compounds led to the study of their effects on antioxidant activity, suggesting the application of similar structures in antioxidant research and potential therapeutic uses (Akram S. Al-Haidari, E. Al-Tamimi, 2021).

Orientations Futures

The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs . This suggests that there is potential for further exploration and development of this compound and its derivatives in the field of medicinal chemistry.

Propriétés

IUPAC Name |

2-[1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]benzimidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)18-22-21-16(26-18)10-23-15-5-3-2-4-14(15)20-19(23)27-11-17(24)25/h2-9H,10-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPJGATYPULKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

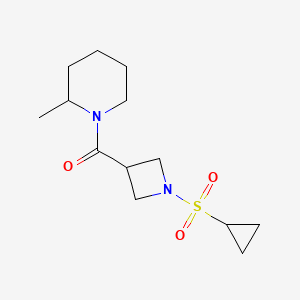

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)

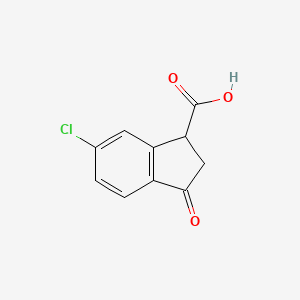

![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)

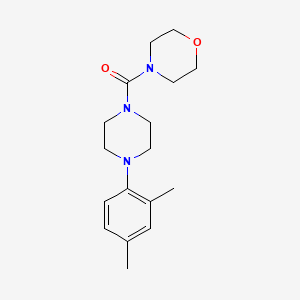

![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)